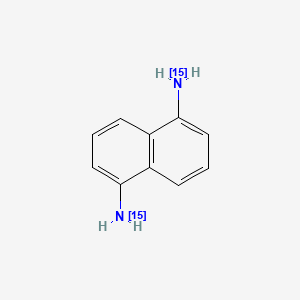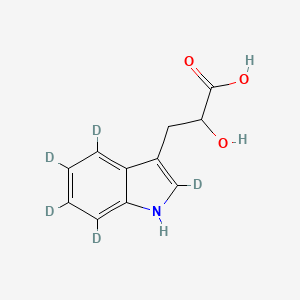
Sirt1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt1/2-IN-1 is a potent inhibitor of the sirtuin family of proteins, specifically targeting Sirtuin 1 and Sirtuin 2. Sirtuins are a class of NAD±dependent deacetylases involved in various cellular processes, including aging, transcription, and stress resistance. This compound has gained significant attention due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1/2-IN-1 typically involves the formation of thieno[3,2-d]pyrimidine-6-carboxamides, which are known for their high potency as sirtuin inhibitors . The synthetic route generally includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This is achieved through a multi-step reaction involving the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step often involves the use of reagents such as acyl chlorides and amines under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and yield of the final product. This typically includes:
Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sirt1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with others to alter its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against sirtuins.
Applications De Recherche Scientifique
Sirt1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuins in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of aging and cellular stress responses.
Industry: Utilized in the development of new drugs targeting sirtuins for various therapeutic applications.
Mécanisme D'action
Sirt1/2-IN-1 exerts its effects by inhibiting the deacetylase activity of Sirtuin 1 and Sirtuin 2. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include various transcription factors and enzymes involved in cellular metabolism and stress responses . The pathways affected by this inhibition include the regulation of oxidative stress, inflammation, and DNA repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine-6-carboxamides: These compounds share a similar core structure and exhibit high potency as sirtuin inhibitors.
Sirtuin Inhibitors: Various other sirtuin inhibitors, such as EX-527 and Suramin analogs, are used in research for their ability to modulate sirtuin activity.
Uniqueness
Sirt1/2-IN-1 is unique due to its high specificity and potency in inhibiting both Sirtuin 1 and Sirtuin 2. This dual inhibition makes it a valuable tool in research and potential therapeutic applications, as it can simultaneously modulate multiple pathways involved in disease processes .
Propriétés
Formule moléculaire |
C22H13ClN2OS2 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
4-chloro-10-naphthalen-2-yl-8,14-dithia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-12-one |
InChI |
InChI=1S/C22H13ClN2OS2/c23-15-7-8-17-16(10-15)19-21(28-17)20(25-18(26)11-27-22(25)24-19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,20H,11H2 |
Clé InChI |
VPROVJRQLOASRW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N2C(C3=C(C4=C(S3)C=CC(=C4)Cl)N=C2S1)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)

